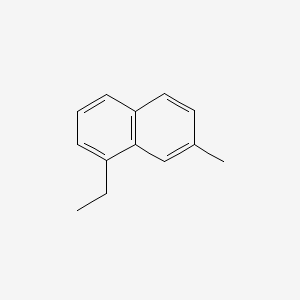

1-Ethyl-7-methylnaphthalene

Description

Significance of Substituted Naphthalenes in Modern Chemistry

Substituted naphthalenes, a class of polycyclic aromatic hydrocarbons, represent a versatile scaffold of significant interest in contemporary chemical research. Their unique bicyclic aromatic structure provides a foundational platform for developing a wide array of functional molecules with diverse applications. In the realm of medicinal chemistry, the naphthalene (B1677914) core is a prevalent feature in numerous therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. rsc.orgnist.govepa.gov The specific substitution patterns on the naphthalene ring system allow for the fine-tuning of a compound's steric and electronic properties, which in turn influences its biological targets and pharmacological profile.

Beyond pharmaceuticals, substituted naphthalenes are pivotal in the advancement of materials science. Their inherent aromaticity and rigid structure make them ideal building blocks for novel organic materials with unique photophysical and electronic properties. nist.gov Researchers have successfully incorporated substituted naphthalene moieties into polymers and small molecules designed for applications such as organic light-emitting diodes (OLEDs), electrochromic devices, and chemical sensors. unesa.ac.id The ability to systematically modify the substitution on the naphthalene rings enables the rational design of materials with tailored characteristics, such as specific emission wavelengths, enhanced charge transport capabilities, and improved stability. Furthermore, halogenated naphthalenes serve as crucial intermediates in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions, which are instrumental in constructing complex molecular architectures. nist.gov

Academic Context of 1-Ethyl-7-methylnaphthalene

This compound is a specific isomer within the broader family of disubstituted naphthalenes. Its chemical identity is confirmed by its CAS Registry Number 31032-92-5, and it possesses the chemical formula C13H14 with a molecular weight of 170.25 g/mol . nist.govnih.gov

Historically, the synthesis of related isomers, such as 1-methyl-7-ethylnaphthalene, was documented in the early 20th century, highlighting a long-standing interest in the preparation of specifically substituted naphthalenes. These early synthetic efforts laid the groundwork for understanding the reactivity of the naphthalene core and the directing effects of its substituents.

In the context of modern advanced chemical research, while a vast body of literature exists on substituted naphthalenes as a whole, dedicated studies focusing solely on this compound are less common. Much of the contemporary research on disubstituted naphthalenes is driven by their potential applications in medicinal chemistry and materials science, often exploring a range of isomers to identify the most promising candidates for a specific function. Therefore, this compound is often situated within broader studies of isomer groups, where its properties are compared and contrasted with those of other ethylmethylnaphthalene isomers.

Detailed research findings on this compound are available, particularly in the form of calculated thermodynamic and physicochemical properties. This data is crucial for theoretical modeling and for predicting the behavior of this compound in various chemical systems.

Physicochemical and Thermodynamic Properties of this compound

The following tables provide a summary of key physicochemical and calculated thermodynamic properties for this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H14 | PubChem nih.gov |

| Molecular Weight | 170.25 g/mol | PubChem nih.gov |

| CAS Registry Number | 31032-92-5 | NIST WebBook nist.gov |

| XLogP3 | 4.9 | PubChem nih.gov |

| Topological Polar Surface Area | 0 Ų | PubChem nih.gov |

| Heavy Atom Count | 13 | PubChem nih.gov |

Calculated Thermodynamic Properties of this compound (Ideal Gas Phase)

| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Source |

|---|---|---|

| 298.15 | 205.2 | Standard Chemical Thermodynamic Properties of Alkylnaphthalene Isomer Groups nist.gov |

| 300.00 | 206.3 | Standard Chemical Thermodynamic Properties of Alkylnaphthalene Isomer Groups nist.gov |

| 400.00 | 265.4 | Standard Chemical Thermodynamic Properties of Alkylnaphthalene Isomer Groups nist.gov |

| 500.00 | 317.6 | Standard Chemical Thermodynamic Properties of Alkylnaphthalene Isomer Groups nist.gov |

| 600.00 | 363.1 | Standard Chemical Thermodynamic Properties of Alkylnaphthalene Isomer Groups nist.gov |

| 700.00 | 401.9 | Standard Chemical Thermodynamic Properties of Alkylnaphthalene Isomer Groups nist.gov |

| 800.00 | 433.9 | Standard Chemical Thermodynamic Properties of Alkylnaphthalene Isomer Groups nist.gov |

| 900.00 | 459.1 | Standard Chemical Thermodynamic Properties of Alkylnaphthalene Isomer Groups nist.gov |

| 1000.00 | 477.6 | Standard Chemical Thermodynamic Properties of Alkylnaphthalene Isomer Groups nist.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

31032-92-5 |

|---|---|

Molecular Formula |

C13H14 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-ethyl-7-methylnaphthalene |

InChI |

InChI=1S/C13H14/c1-3-11-5-4-6-12-8-7-10(2)9-13(11)12/h4-9H,3H2,1-2H3 |

InChI Key |

RMNXENIUPGSVHN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=C1C=C(C=C2)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 7 Methylnaphthalene

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. These techniques are instrumental in identifying functional groups and providing a fingerprint for molecular structure.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides valuable information about the functional groups present. For 1-Ethyl-7-methylnaphthalene, the FT-IR spectrum is characterized by several key absorption bands.

The high-wavenumber region is dominated by C-H stretching vibrations. Aromatic C-H stretching modes typically appear in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretching vibrations from the ethyl and methyl substituents are expected between 3000 and 2850 cm⁻¹. Specifically, asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups fall within this region researchgate.net.

The region from 1650 to 1400 cm⁻¹ is characteristic of the C=C stretching vibrations of the naphthalene (B1677914) ring system. The substitution pattern on the aromatic rings influences the exact position and intensity of these bands. In the fingerprint region (below 1400 cm⁻¹), C-H in-plane and out-of-plane bending vibrations are observed. The out-of-plane bending modes are particularly sensitive to the substitution pattern on the aromatic rings and typically appear between 900 and 700 cm⁻¹ researchgate.net.

Expected FT-IR Vibrational Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2975 - 2950 | Asymmetric C-H Stretch | -CH₃ (Methyl & Ethyl) |

| 2940 - 2915 | Asymmetric C-H Stretch | -CH₂- (Ethyl) |

| 2885 - 2865 | Symmetric C-H Stretch | -CH₃ (Methyl & Ethyl) |

| 2865 - 2845 | Symmetric C-H Stretch | -CH₂- (Ethyl) |

| 1650 - 1400 | C=C Stretch | Aromatic Ring |

| 1470 - 1440 | C-H Bend (Scissoring) | -CH₂- (Ethyl) |

| 1385 - 1370 | C-H Bend (Umbrella) | -CH₃ (Methyl & Ethyl) |

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from molecular vibrations. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For this compound, the FT-Raman spectrum would provide key structural information. The aromatic C=C stretching vibrations, which are strong and sharp in the Raman spectrum, are expected in the 1650-1400 cm⁻¹ region. The symmetric vibrations of the naphthalene ring system are particularly Raman active. Aliphatic C-H stretching modes are also readily observed in the 3000-2850 cm⁻¹ range researchgate.net. The breathing modes of the aromatic rings, which involve the symmetric expansion and contraction of the rings, typically give rise to intense Raman signals at lower frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic, methylene, and methyl protons.

The aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific substitution pattern creates a complex splitting pattern for the six aromatic protons.

The protons of the ethyl group would exhibit characteristic signals. The methylene (-CH₂-) protons, being adjacent to the aromatic ring, are deshielded and would likely appear as a quartet in the range of 2.8 to 3.2 ppm. This quartet arises from spin-spin coupling with the three protons of the adjacent methyl group. The methyl (-CH₃) protons of the ethyl group would appear further upfield as a triplet around 1.2 to 1.5 ppm, resulting from coupling with the two methylene protons. The protons of the methyl group directly attached to the naphthalene ring at the 7-position would appear as a singlet in the range of 2.4 to 2.6 ppm.

Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| Naphthalene-CH₂-CH₃ | 2.8 - 3.2 | Quartet (q) |

| Naphthalene-CH₃ | 2.4 - 2.6 | Singlet (s) |

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound would show distinct signals for each of the 13 unique carbon atoms.

The ten aromatic carbons of the naphthalene ring are expected to resonate in the downfield region, typically between 120 and 140 ppm. The quaternary carbons (C-1, C-7, and the two bridgehead carbons) would generally have different chemical shifts compared to the carbons bearing hydrogen atoms.

The aliphatic carbons of the ethyl and methyl groups would resonate in the upfield region. The methylene carbon (-CH₂-) of the ethyl group is expected to appear around 25-30 ppm, while the methyl carbon of the ethyl group would be found at approximately 15-20 ppm. The carbon of the methyl group at the 7-position is expected to have a chemical shift in the range of 20-25 ppm.

Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (Substituted & Unsubstituted) | 120 - 140 |

| Naphthalene-C H₂-CH₃ | 25 - 30 |

| Naphthalene-C H₃ | 20 - 25 |

Mass Spectrometry and Hyphenated Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₃H₁₄), the molecular ion peak (M⁺) would be observed at an m/z value of 170, corresponding to its molecular weight nih.govnih.gov. The fragmentation of ethyl-substituted aromatic compounds is often dominated by benzylic cleavage, which involves the loss of a radical to form a stable carbocation. A primary fragmentation pathway would be the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group, leading to a prominent peak at m/z 155. This [M-15]⁺ ion is stabilized by resonance with the naphthalene ring system. Further fragmentation of the m/z 155 ion could occur, leading to other smaller fragments. The presence of the methyl group at the 7-position can also influence the fragmentation pathways.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's molecular formula by providing a highly accurate measurement of its mass-to-charge ratio (m/z). researchgate.netmeasurlabs.com Unlike low-resolution mass spectrometry, which measures mass to the nearest whole number, HRMS can determine the mass of a molecule to several decimal places. libretexts.org This precision is crucial because the exact masses of atoms are not integers (with the exception of Carbon-12, which is defined as 12.00000 amu). libretexts.org

The molecular formula of this compound is C13H14. Using the exact masses of the isotopes of carbon (¹²C = 12.000000 Da) and hydrogen (¹H = 1.007825 Da), the monoisotopic mass can be calculated with high precision. This calculated exact mass can then be compared to the experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer. researchgate.net

For this compound (C13H14), the exact mass is 170.109550447 Da. nih.gov The high accuracy of HRMS allows it to distinguish between this compound and other isobaric compounds—molecules that have the same nominal mass but different elemental compositions. For instance, a compound with the formula C12H10O would also have a nominal mass of 170 amu, but its exact mass would be 170.073165 Da, a difference easily resolved by HRMS. This capability ensures a high degree of confidence in the assigned molecular formula. researchgate.netlibretexts.org

| Compound | Molecular Formula | Nominal Mass (amu) | Exact Mass (Da) |

|---|---|---|---|

| This compound | C13H14 | 170 | 170.109550 |

| Isobaric Example (e.g., Diphenyl ether) | C12H10O | 170 | 170.073165 |

Pyrolysis Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Complex Mixture Analysis and Structural Insights

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used for the characterization of non-volatile and complex materials that are not suitable for direct analysis by conventional GC/MS. wikipedia.orgeag.compnnl.gov The method involves the thermal decomposition (pyrolysis) of a sample in an inert atmosphere, which breaks down large, complex molecules into smaller, more volatile fragments called pyrolyzates. eag.com These fragments are then separated by gas chromatography and identified by mass spectrometry. wikipedia.org

This technique is particularly useful for analyzing complex matrices such as petroleum residues, polymers, or biomass, which may contain alkylated naphthalenes like this compound. chromatographyonline.comjyu.fi When a sample containing such compounds is pyrolyzed, it yields a complex mixture of aromatic hydrocarbons and other fragments. The resulting chromatogram, or "pyrogram," serves as a chemical fingerprint of the original material. wikipedia.org

For a compound like this compound, Py-GC/MS can provide structural insights by analyzing its fragmentation pattern. The high temperatures used in pyrolysis (typically 600–1000 °C) can cause cleavage of the ethyl and methyl side chains from the naphthalene core. wikipedia.org The mass spectrometer would then detect ions corresponding to the naphthalene backbone, as well as fragments related to the loss of methyl (–15 amu) and ethyl (–29 amu) groups. The identification of these characteristic fragments in the pyrogram of a complex mixture can indicate the presence of this compound or similar alkylated aromatic structures. jyu.fi This provides valuable information about the composition and structure of materials that are otherwise difficult to analyze. researchgate.net

| Pyrolysis Process | Description | Information Gained |

|---|---|---|

| Thermal Decomposition | The sample is rapidly heated in an inert atmosphere, causing chemical bonds to break. | Converts non-volatile complex materials into smaller, volatile fragments. |

| Gas Chromatography (GC) | The volatile fragments are separated based on their boiling points and interaction with the GC column. | Separates the complex mixture of pyrolyzates into individual components. |

| Mass Spectrometry (MS) | Separated fragments are ionized and detected, providing a mass spectrum for each component. | Identifies the chemical structure of the fragments, allowing for the characterization of the original sample. |

Specialized Spectroscopic Applications

Vibrational Broad Bandwidth Sum Frequency Generation (SFG) Spectroscopy for Interfacial Structure and Orientation

Vibrational Sum Frequency Generation (SFG) spectroscopy is a surface-specific, second-order nonlinear optical technique used to probe the structure and orientation of molecules at interfaces. researchgate.net The technique is highly selective to interfaces because, under the electric-dipole approximation, the SFG signal is forbidden in media with inversion symmetry (such as bulk liquids or gases) but is allowed at an interface where this symmetry is necessarily broken. nih.gov

In an SFG experiment, two laser beams—a tunable broadband infrared (IR) pulse and a fixed-frequency visible (VIS) pulse—are spatially and temporally overlapped at an interface. oxinst.com A third beam is generated at the sum frequency (ωSFG = ωIR + ωVIS). The signal is resonantly enhanced when the frequency of the IR beam matches a vibrational mode of the interfacial molecules. researchgate.net This provides a vibrational spectrum of the molecules specifically at the interface.

For an aromatic molecule like this compound, SFG spectroscopy can provide detailed information about its orientation at an air-liquid or liquid-solid interface. By analyzing the SFG spectra, particularly the C-H stretching modes of the aromatic ring and the alkyl side chains, researchers can determine the average orientation of these functional groups. acs.org For example, the relative intensities of the vibrational modes of the naphthalene ring can indicate whether the ring is oriented more parallel or perpendicular to the surface plane. Similarly, the signals from the methyl and ethyl groups can reveal their orientation relative to the aromatic core and the interface. This information is crucial for understanding interfacial phenomena in fields such as atmospheric chemistry and materials science. nih.gov

| SFG Spectroscopy Principle | Information Provided for this compound |

|---|---|

| Surface Specificity | Provides vibrational spectra exclusively of molecules at an interface, ignoring bulk contributions. nih.gov |

| Vibrational Information | Identifies the vibrational modes (e.g., aromatic C-H, alkyl C-H stretches) of the interfacial molecules. acs.org |

| Orientational Analysis | Determines the average orientation of the naphthalene ring and its ethyl and methyl substituents relative to the interface. |

Theoretical and Computational Chemistry of 1 Ethyl 7 Methylnaphthalene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 1-Ethyl-7-methylnaphthalene, DFT calculations would be instrumental in predicting a wide range of properties.

Geometry Optimization and Prediction of Molecular Structure

Computational Vibrational Frequencies and Spectroscopic Correlation

Following geometry optimization, computational vibrational frequency analysis can be performed to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, these calculations would help in assigning the vibrational modes observed in experimental spectra. Theoretical spectra are often scaled to better match experimental data due to the approximations inherent in the computational methods. No specific computed vibrational frequencies for this compound have been reported in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Electronic Properties and Reactivity

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap generally implies higher reactivity. A detailed FMO analysis for this compound would map the distribution of these orbitals across the molecule, indicating the most probable sites for electrophilic and nucleophilic attack. Specific HOMO-LUMO energy values and their gap for this compound are not available in existing literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Typically, red represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of positive potential (electron-poor), prone to nucleophilic attack. An MEP map for this compound would provide valuable insights into its intermolecular interactions and reactive sites. However, specific MEP maps for this compound are not documented in the searched scientific databases.

Prediction of Nonlinear Optical (NLO) Response and Dipole Moments

Computational chemistry can predict the nonlinear optical (NLO) properties of molecules, which are important for applications in optoelectronics. These properties are related to how a molecule's charge distribution is affected by an external electric field. Key parameters include the dipole moment (a measure of molecular polarity) and hyperpolarizabilities, which quantify the NLO response. For non-centrosymmetric molecules, a significant NLO response can be expected. A computational study of this compound would determine its dipole moment and hyperpolarizability tensors, assessing its potential as an NLO material. Such specific calculations for this compound have not been found in the literature.

Potential Energy Surface (PES) Analysis for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. PES analysis is used to explore conformational changes and chemical reaction pathways. For this compound, a PES scan could be performed, for instance, by systematically rotating the ethyl or methyl groups to identify the most stable conformations and the energy barriers between them. This analysis is also fundamental for studying reaction mechanisms, locating transition states, and calculating activation energies. Detailed PES analyses for this compound are not available in the reviewed literature, although such studies have been conducted for simpler analogues like 1-methylnaphthalene (B46632).

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the behavior of molecules and materials at an atomic level. For a compound like this compound, MD simulations can provide critical insights into its physical properties and interactions in various environments, which are often difficult to obtain through experimental means alone. These simulations model the movement of atoms over time by numerically solving Newton's equations of motion, offering a dynamic view of molecular behavior.

MD simulations are employed to investigate how these forces dictate the aggregation and self-assembly of such molecules. researchgate.netnih.gov The simulation begins by defining a force field, which is a set of parameters that describes the potential energy of the system based on the positions of its atoms. For aromatic hydrocarbons, force fields like CHARMM or AMBER are often utilized. The simulation box is populated with numerous this compound molecules, and their trajectories are calculated over time, typically on the scale of nanoseconds to microseconds.

Key analyses from these simulations would include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a neighboring molecule at a certain distance from a reference molecule, providing insight into the local packing and structure of the liquid or solid phase.

Stacking Configurations: Analysis of the relative orientations of neighboring naphthalene (B1677914) rings can reveal the prevalence of parallel-displaced or T-shaped stacking, which influences the bulk properties of the material.

Aggregation Dynamics: Simulations can track the formation and size of molecular clusters over time, elucidating the kinetics of the self-assembly process. nih.gov

These computational studies are fundamental to understanding how the substitution pattern of the ethyl and methyl groups on the naphthalene core influences intermolecular packing and, consequently, physical properties like boiling point, viscosity, and solubility. researchgate.net

Alkylnaphthalenes are a significant class of compounds found in conventional jet and diesel fuels, where they play a crucial role in determining properties like density, energy content, and soot formation tendency. Due to the complexity of real fuels, which contain hundreds of compounds, simpler "surrogate" mixtures are developed for computational modeling. researchgate.netstanford.edustanford.edu These surrogates, typically composed of a few representative molecules, are designed to emulate the combustion behavior of the real fuel. researchgate.netstanford.edu

This compound, or isomers with a similar molecular weight, are logical candidates for inclusion in surrogate fuel models for diesel and aviation kerosene. mdpi.comresearchgate.net MD simulations can be used to study the behavior of this compound within such complex mixtures. For instance, simulations can predict key physical properties of the fuel blend, such as:

Density and Viscosity at various temperatures and pressures.

Surface tension, which is critical for spray atomization in engines.

Diffusion coefficients of individual components, which affect mixing and reaction rates.

In a recent effort to formulate a 7-component surrogate for military jet fuel (JP-5), 1-methylnaphthalene was selected as the representative for bicyclic aromatics. acs.org MD simulations of such mixtures help in understanding the intermolecular interactions between the different classes of hydrocarbons (e.g., n-alkanes, iso-alkanes, cycloalkanes, and aromatics) and how they collectively determine the bulk properties of the fuel. researchgate.net

The conformational flexibility of this compound is primarily associated with the rotation of the ethyl group. While the naphthalene core is rigid, the ethyl group can adopt different rotational conformations (or rotamers). Computational methods like Density Functional Theory (DFT) are often used to determine the relative energies of these conformers. huji.ac.il For 1-substituted naphthalenes, steric hindrance between the substituent and the hydrogen atom at the peri-position (position 8) can create energy barriers to rotation and influence the most stable conformation. huji.ac.il

MD simulations can model these conformational dynamics in real-time, showing how the molecule flexes and how its shape changes in response to temperature and interactions with surrounding molecules.

Modeling interfacial behavior is crucial for understanding phenomena like evaporation, soot inception, and interactions with surfaces. rsc.org MD simulations are well-suited to study the liquid-vapor or liquid-solid interfaces of fuels. In such a simulation, a slab of the liquid (e.g., a fuel surrogate containing this compound) is placed in the center of the simulation box, creating two liquid-vapor interfaces. By analyzing the molecular trajectories, researchers can determine:

Surface Tension: Calculated from the pressure tensor components, this is a key macroscopic property.

Density Profiles: The change in density across the interface reveals its thickness and structure.

Molecular Orientation: Simulations can show whether molecules at the interface adopt a preferred orientation, for example, with the aromatic ring parallel or perpendicular to the surface. For cycloaliphatic-like epoxy resins, simulations have shown that the resin gradually migrates toward fiber surfaces to form a denser interfacial structure. mdpi.com

This information is vital for building more accurate models of spray combustion and pollutant formation.

Chemical Kinetic Modeling for Alkylnaphthalenes

Chemical kinetic models are large sets of elementary reactions that describe the transformation of fuel and oxidizer into products during combustion. For a component like this compound, a detailed kinetic model is essential for accurately predicting combustion phenomena such as ignition delay, flame speed, and emissions. researchgate.net

Developing a detailed chemical kinetic model for a molecule as large as this compound is a complex undertaking. Researchers often rely on principles of analogy and rate rules, leveraging well-established mechanisms for smaller, similar molecules. researchgate.net For instance, the kinetics of this compound would be built upon foundational knowledge of naphthalene and smaller alkyl-aromatics like toluene (B28343) and ethylbenzene.

A newly developed detailed chemical kinetic model for the closely related compound 1-methylnaphthalene includes 1389 species and 7185 reactions. mdpi.comresearchgate.netnih.gov The development process for such a model involves:

Core Mechanism: Starting with a well-validated core mechanism for small hydrocarbon combustion (C0-C4 chemistry).

Sub-mechanism Development: Adding reaction pathways specific to the fuel molecule. This includes initiation reactions (unimolecular decomposition and attack by small radicals), hydrogen abstraction from various sites, radical isomerization, and decomposition of the resulting radicals.

Rate Constant Estimation: Assigning reaction rates to each step. These rates are often estimated using theoretical calculations (e.g., quantum chemistry) or by analogy to similar, well-studied reactions. dtu.dk

Validation: The model's predictions are compared against a wide range of experimental data. For combustion models, key validation targets include ignition delay times measured in shock tubes, species concentration profiles from flow reactors, and laminar flame speeds. researchgate.netnrel.gov

The table below shows a sample of reaction classes included in a kinetic model for an alkylnaphthalene like 1-methylnaphthalene, which would be analogous for this compound.

| Reaction Class | Example Reaction for 1-Methylnaphthalene | Significance |

| H-Abstraction (Methyl Group) | C₁₀H₇CH₃ + OH ⇌ C₁₀H₇CH₂• + H₂O | Primary fuel consumption pathway, forms naphthylmethyl radical. mdpi.com |

| H-Abstraction (Aromatic Ring) | C₁₀H₇CH₃ + H ⇌ •C₁₀H₆CH₃ + H₂ | Creates methylnaphthyl radicals, leads to ring-opening pathways. mdpi.com |

| Radical Decomposition | C₁₀H₇CH₂• (+M) ⇌ Indenyl Radical + C₂H₂ (+M) | Breaks down the bicyclic structure into smaller aromatic species. |

| Addition Reactions | C₁₀H₇CH₃ + O₂ ⇌ C₁₀H₇CH₂OOH | Important in low-temperature oxidation chemistry. |

| Isomerization | •C₁₀H₆CH₃ ⇌ Other •C₁₀H₆CH₃ isomers | Rearrangement of radical sites can open up different reaction channels. |

This table is illustrative and based on general principles of alkyl-aromatic combustion chemistry and specific pathways for 1-methylnaphthalene.

The initial stages of this compound combustion are dominated by hydrogen abstraction reactions, where a radical species (like •H, •O, •OH) removes a hydrogen atom from the fuel molecule. researchgate.net There are multiple sites from which hydrogen can be abstracted: the ethyl group (both α and β positions), the methyl group, and the aromatic naphthalene ring itself.

Abstraction from Alkyl Groups: H-abstraction from the methyl and ethyl side chains is generally the most favorable pathway. Abstraction from the benzylic position of the ethyl group (the carbon atom attached to the ring) is particularly fast due to the resonance stabilization of the resulting radical. This is a dominant fuel consumption pathway. mdpi.com

Abstraction from the Aromatic Ring: Abstraction of a hydrogen atom directly from the naphthalene ring also occurs, creating various methyl-ethyl-naphthyl radicals.

Once these initial fuel radicals are formed, they undergo a series of subsequent reactions. The primary decomposition pathways for alkylarenes are dealkylation and de-hydrogenation. whiterose.ac.ukmanchester.ac.uk

Key reaction pathways include:

Beta-Scission: The ethyl-naphthyl radical formed by H-abstraction from the ethyl group can undergo β-scission, breaking the C-C bond and leading to the formation of smaller species.

Decomposition to Smaller Aromatics: The naphthalene ring system can break down, often forming indenyl radicals, which are important precursors to benzene (B151609) and soot. mdpi.com

Substitution Reactions: Radical species can attack the aromatic ring, leading to substitution reactions where a hydrogen atom is replaced. However, at high combustion temperatures, abstraction is generally more significant.

Sensitivity analysis of kinetic models for 1-methylnaphthalene shows that ignition is highly sensitive to the rates of H-abstraction from the methyl group and the subsequent reactions of the 1-naphthylmethyl radical. mdpi.comresearchgate.net Similarly, for this compound, the reactions involving the abstraction of the benzylic hydrogen from the ethyl group and the subsequent decomposition of that radical would be critically important for accurately modeling its combustion behavior.

Sensitivity Analysis of Rate Constants on Ignition and Species Concentration Profiles

A thorough review of published scientific literature reveals a notable absence of specific research focused on the sensitivity analysis of rate constants for the ignition and species concentration profiles of this compound. While extensive computational and experimental studies, including detailed sensitivity analyses, have been conducted for related compounds such as 1-methylnaphthalene, this specific isomer has not been the subject of dedicated kinetic modeling studies.

Sensitivity analysis is a critical component in the field of computational chemistry and combustion kinetics. It is employed to quantify how the uncertainty in the output of a kinetic model can be apportioned to different sources of uncertainty in its inputs, specifically the reaction rate constants. In the context of combustion, this analysis identifies the elementary reactions that have the most significant influence on a particular combustion target, such as ignition delay time or the concentration of a specific chemical species at a given time and temperature.

For a hypothetical sensitivity analysis of this compound, researchers would typically perform the following steps:

Develop a Detailed Kinetic Model: A comprehensive reaction mechanism involving this compound and the hundreds of intermediate species and reactions involved in its oxidation would be assembled. This would include pathways for hydrogen abstraction from both the ethyl and methyl side chains, as well as from the naphthalene rings, followed by subsequent oxidation pathways.

Define Combustion Targets: Key outputs of interest would be selected. For ignition, the primary target is the ignition delay time under various temperature, pressure, and equivalence ratio conditions. For species profiles, the concentration of key intermediates or pollutants (e.g., soot precursors, carbon monoxide) would be targeted.

Calculate Sensitivity Coefficients: The model would be run, and sensitivity coefficients for each reaction with respect to the chosen targets would be calculated. These coefficients are typically normalized and presented in graphical form, such as in a tornado plot, which ranks the reactions from most influential (positive or negative) to least influential.

A positive sensitivity coefficient for a given reaction indicates that increasing the rate constant of that reaction will increase the target value (e.g., lengthen ignition delay). Conversely, a negative coefficient implies that increasing the rate constant will decrease the target value (e.g., shorten ignition delay, promoting reactivity).

Without experimental data or computational studies, it is not possible to provide specific data tables or detailed research findings on which reactions control the combustion of this compound. Such an analysis would be required to determine the key reaction pathways that either promote or inhibit ignition and to understand the formation and consumption routes of various chemical species during its combustion.

Environmental Chemistry and Geochemistry of 1 Ethyl 7 Methylnaphthalene and Alkylnaphthalenes

Occurrence and Distribution in Environmental Matrices

Alkylnaphthalenes, including 1-ethyl-7-methylnaphthalene, are prevalent in various environmental compartments due to both natural and anthropogenic activities. Their distribution is largely governed by their physicochemical properties, such as moderate volatility and hydrophobicity.

Presence in Air, Water, Soil, and Sediments

Alkylnaphthalenes are released into the atmosphere from sources like fossil fuel combustion and industrial processes. cdc.govcdc.gov In the air, they can exist in the vapor phase or be adsorbed onto particulate matter. cdc.gov They are subject to atmospheric degradation, primarily through photolysis, with a relatively short lifespan, often breaking down within a day in the presence of sunlight and moisture. cdc.gov

In aquatic environments, alkylnaphthalenes can be introduced through industrial discharges, oil spills, and atmospheric deposition. cdc.govnih.gov While some portion will dissolve in water, their hydrophobic nature leads them to partition to suspended particulate matter and accumulate in sediments. nih.govnih.gov Biodegradation in water and sediment can be slow, but it is more rapid in areas with a history of contamination where microorganisms have adapted. cdc.gov

Soil contamination with alkylnaphthalenes often occurs near industrial sites, hazardous waste locations, and areas impacted by the use of products like coal tar-based sealants. cdc.govct.gov They can bind to soil organic matter, which can limit their mobility. cdc.gov However, in sandy soils with low organic content, they have the potential to leach into groundwater. cdc.gov

Detection in Fossil Fuels and Related Products

This compound and other alkylnaphthalenes are naturally occurring components of fossil fuels.

Crude Oil, Diesel, and Kerosenes: These compounds are inherent constituents of crude oil and are consequently found in refined petroleum products such as diesel and kerosene. nih.govtheicct.org 1-methylnaphthalene (B46632) is a significant polycyclic aromatic constituent in petroleum fuels. nih.gov The concentration and specific isomers of alkylnaphthalenes can vary depending on the source of the crude oil. theicct.org

Coal Tar, Creosote, and Asphalt: Coal tar, a byproduct of coking coal, is a major source of naphthalenes, including various alkylated forms. cdc.govct.gov Coal tar pitch, a primary component of some pavement sealants, contains a complex mixture of thousands of chemicals, including a significant percentage of polycyclic aromatic hydrocarbons (PAHs) like alkylnaphthalenes. ct.govresearchgate.net Creosote, a wood preservative derived from coal tar, also contains these compounds. aiha.org Asphalt-based products can also contain PAHs, though runoff from coal-tar-sealed surfaces generally has much higher concentrations. nih.gov

Sources and Formation Mechanisms in Natural and Anthropogenic Systems

The presence of this compound and other alkylnaphthalenes in the environment is a result of both natural geological processes and human activities.

Biogenic Precursors and Diagenetic Pathways

Certain alkylnaphthalenes found in fossil fuels are considered biomarkers, as their molecular structures can be traced back to specific biological precursor molecules from living organisms. Over geological time, through processes of diagenesis (the physical and chemical changes occurring during the conversion of sediment to sedimentary rock), these biogenic compounds are transformed into more stable aromatic structures like alkylnaphthalenes. Examples of biogenic precursors include cyclic triterpenoids from higher plants and resins from conifers.

Pyrolytic Processes

Pyrolysis, the thermal decomposition of organic materials in the absence of oxygen, is a significant formation pathway for alkylnaphthalenes. This process is central to the formation of fossil fuels and also occurs during certain industrial applications.

Thermal Degradation of Organic Matter in Coals and Shales: During the natural geological process of coalification and the formation of oil and gas from kerogen in shales, complex organic matter is subjected to high temperatures and pressures. This leads to the breakdown of larger organic molecules and the formation of a wide array of aromatic compounds, including this compound and other alkylnaphthalenes. mdpi.comsamgtu.ru Laboratory pyrolysis of shales also generates shale oils containing these compounds. capes.gov.br The main stage of this decomposition typically occurs between 300 and 500°C. mdpi.com

Anthropogenic Contributions

Human activities are a major source of alkylnaphthalenes in the contemporary environment.

By-products of Combustion Processes: The incomplete combustion of organic materials, such as wood, fossil fuels (in vehicle exhaust), and tobacco, releases alkylnaphthalenes into the atmosphere. cdc.govcdc.gov

Medical Waste Incineration: The incineration of medical waste is a documented source of various pollutants, including alkylnaphthalenes, which are emitted into the ambient air. nih.govresearchgate.net Studies have measured the concentrations of different alkylnaphthalenes in the stack gas of medical waste incinerators. nih.govresearchgate.net The types and levels of emissions can be influenced by the composition of the waste, the type of incinerator, and the operating conditions. researchgate.netepa.gov

The following table presents data from a study on alkylnaphthalene concentrations around a medical waste incinerator, illustrating an anthropogenic source.

| Sampling Point | Average Monthly Concentration (Σalkyl-naphthalene) (ng/m³) |

| HWI_0 (Source) | 67.4 ± 24.3 |

| HWI_1 (Receptor) | 57.9 ± 20.1 |

| HWI_2 (Receptor) | 42.8 ± 16.9 |

| HWI_3 (Receptor) | 39.7 ± 12.2 |

| HWI_4 (Receptor) | 36.5 ± 22.2 |

| HWI_5 (Receptor) | 37.8 ± 15.4 |

| Data from a one-year study monitoring 11 alkylnaphthalenes. nih.govresearchgate.net |

Environmental Fate and Transformation Pathways

The environmental fate of alkylnaphthalenes, including this compound, is governed by a combination of physical, chemical, and biological processes. These compounds, natural components of crude oil and coal tar, can be released into the environment through various industrial activities and spills. Their persistence and transformation are critical to understanding their environmental impact.

Biodegradation is a key process in the natural attenuation of substituted naphthalenes in the environment. The rate and mechanism of this process depend heavily on environmental conditions and the presence of adapted microbial communities. In environments with a history of hydrocarbon contamination, biodegradation can proceed readily, whereas it is often slow in pristine settings allenpress.com.

Under anaerobic conditions, a common scenario in subsurface sediments and contaminated aquifers, a primary activation mechanism for the degradation of alkylnaphthalenes like 1-methylnaphthalene is through the addition of fumarate (B1241708). This reaction, catalyzed by specific enzymes, adds a fumarate molecule to the methyl group. This initial step is crucial as it activates the relatively stable aromatic compound, leading to the formation of intermediates such as 1-naphthoic acid, which can then be further metabolized by microorganisms. A similar pathway is observed for 2-methylnaphthalene (B46627), which is transformed into 2-naphthoic acid. This mechanism highlights a key difference from the degradation of unsubstituted naphthalene (B1677914), which can be initiated by carboxylation.

The movement of this compound and other alkylnaphthalenes through the environment is dictated by their physicochemical properties. Based on data for similar compounds like 1-methylnaphthalene, these substances are expected to exist primarily as a vapor in the atmosphere and are subject to degradation by hydroxyl radicals concawe.eu.

When released into water, 1-methylnaphthalene is expected to adsorb to suspended solids and sediment, a behavior governed by its soil organic carbon-water (B12546825) partitioning coefficient (Koc) concawe.eu. Log Koc values for 1-methylnaphthalene range from 2.76 to 5.78, indicating slight to no mobility in soil concawe.eu. This suggests that compounds like this compound will also have limited mobility in soil and tend to associate with the solid phase.

Volatilization from water and moist soil surfaces is an expected transport pathway, driven by the compound's Henry's Law constant. However, the strong adsorption to soil and sediment is expected to reduce the rate of volatilization concawe.eu. In acclimated groundwater, 1-methylnaphthalene has been observed to be completely removed within 7 to 14 days, while degradation in unacclimated aquifer material is significantly slower concawe.eu.

| Property | Value for 1-Methylnaphthalene | Implication for Environmental Transport |

| Vapor Pressure | 0.067 mm Hg at 25 °C | Exists primarily as vapor in the atmosphere concawe.eu. |

| Henry's Law Constant | 5.14 x 10⁻⁴ atm-m³/mole | Volatilization from moist soil and water is expected concawe.eu. |

| Log Koc | 2.76 - 5.78 | Slight to no mobility in soil; expected to adsorb to sediment concawe.eu. |

Applications as Geochemical Biomarkers and Source Indicators

Alkylated naphthalenes are valuable geochemical biomarkers, providing insights into the origin, thermal history, and depositional environment of organic matter in sediments and petroleum. Their distribution and relative abundance serve as molecular fossils, retaining information about their geological past.

The relative distribution of various alkylnaphthalene isomers changes systematically with increasing thermal maturity of source rocks. As organic matter in source rocks is subjected to higher temperatures over geological time, isomerization and dealkylation reactions occur, altering the original biomarker signature. Geochemists use specific ratios of these isomers to assess the maturity level of source rocks and crude oils.

Several maturity parameters are derived from dimethylnaphthalene (DMN) and trimethylnaphthalene (TMN) isomers. For example, the Dimethylnaphthalene Ratio (DNR-1) and Trimethylnaphthalene Ratio (TNR-1) have been shown to correlate with vitrinite reflectance (%Ro), a standard measure of thermal maturity. These ratios are based on the principle that certain isomers are more thermally stable than others; as maturity increases, the mixture becomes enriched in the more stable forms. Pyrolysis experiments on source rocks have demonstrated that the effective application range for certain alkylnaphthalene-related maturity parameters is between 0.84% and 2.06% Ro.

| Maturity Parameter | Isomers Used in Ratio | General Trend with Increasing Maturity |

| DNR-1 (Dimethylnaphthalene Ratio) | (2,6- + 2,7-DMN) / 1,5-DMN | Increases |

| TNR-1 (Trimethylnaphthalene Ratio) | 1,3,7-TMN / (1,3,7- + 1,2,5-TMN) | Varies, can show complex trends |

| MPI-1 (Methylphenanthrene Index) | Based on methylphenanthrene isomers | Increases up to a certain maturity level, then may reverse nih.gov. |

The specific assemblage of alkylnaphthalene isomers can also indicate the type of organic matter that formed the source rock. Different organisms synthesize different precursor molecules, leading to distinct biomarker signatures in the resulting kerogen and petroleum.

For instance, the presence of appreciable amounts of 1,6- and 2,6-dimethylnaphthalene (B47086) in rock extracts is considered an indicator of terrestrial organic matter input researchgate.net. Furthermore, the relative abundance of certain trimethylnaphthalene isomers, such as 1,2,5-TMN and 1,2,7-TMN, can help distinguish between contributions from different types of higher plants, such as angiosperms and gymnosperms researchgate.net. These molecular fossils allow geochemists to reconstruct the paleoenvironment and understand the original sources of organic carbon.

In environmental forensics, alkylnaphthalenes serve as powerful tools for identifying the source of petroleum contamination, such as in the case of an oil spill. The unique distribution of naphthalene and its C1 to C4 alkylated homologues acts as a chemical "fingerprint" for a specific crude oil or refined product allenpress.comresearchgate.net. This fingerprint is a result of the oil's unique geological origin and thermal history researchgate.nettos.org.

When a spill occurs, investigators can compare the alkylnaphthalene pattern of the spilled material with those of potential sources (e.g., different tankers or facilities). By using gas chromatography-mass spectrometry (GC-MS), a detailed profile of these compounds can be obtained researchgate.net. Diagnostic ratios between specific, degradation-resistant isomers are calculated to provide a quantitative basis for comparison, increasing the confidence of a match allenpress.com.

This technique can also distinguish between different types of hydrocarbon sources. Petrogenic (petroleum-derived) sources are characterized by a high abundance of alkylated naphthalenes relative to the parent compound, often in a bell-shaped distribution allenpress.com. In contrast, pyrogenic sources, resulting from combustion (e.g., forest fires, industrial emissions), are dominated by the unsubstituted parent PAH, naphthalene, with much lower concentrations of their alkylated counterparts allenpress.com. This distinction is critical for allocating liability and understanding the sources of contamination in complex environmental samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.